molecular formula C17H22N2O4 B1372145 Boc-Nalpha-methyl-D-tryptophan CAS No. 142381-30-4

Boc-Nalpha-methyl-D-tryptophan

Cat. No.: B1372145
CAS No.: 142381-30-4
M. Wt: 318.4 g/mol
InChI Key: XLQCIKDAEIMMEU-CQSZACIVSA-N
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Description

Boc-Nalpha-methyl-D-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the alpha carbon is methylated. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-D-tryptophan typically involves the protection of the amino group of tryptophan with a Boc group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the efficiency of the Boc protection and methylation steps .

Chemical Reactions Analysis

Types of Reactions

Boc-Nalpha-methyl-D-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4

    Reduction: Pd-C, Ni

    Substitution: TFA, hydrochloric acid (HCl)

Major Products

The major products formed from these reactions include deprotected amino acids, oxidized indole derivatives, and reduced tryptophan analogs .

Scientific Research Applications

Boc-Nalpha-methyl-D-tryptophan is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Nalpha-methyl-D-tryptophan involves its interaction with various molecular targets. The Boc group provides stability and protects the amino group from unwanted reactions during synthesis. The methylation at the alpha carbon enhances the compound’s reactivity and selectivity in peptide synthesis. The indole ring of tryptophan derivatives is known to participate in cation-π interactions, which are crucial for protein-protein interactions and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-Nalpha-methyl-D-tryptophan is unique due to its combination of Boc protection and alpha-methylation, which provides enhanced stability and reactivity compared to other tryptophan derivatives. This makes it particularly useful in peptide synthesis and other applications where selective reactivity is required .

Properties

IUPAC Name

(2R)-3-(1H-indol-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(4)14(15(20)21)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,20,21)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQCIKDAEIMMEU-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=CNC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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